SCQ-14d

Oncology Xenograft MDM2 inhibitor

SCQ-14d is a first-in-class, orally bioavailable dual MDM2/HDAC inhibitor. Unlike co-administered Nutlin-3 + SAHA, its single scaffold concurrently disrupts p53–MDM2 (IC50 140 nM) and inhibits HDAC6 (IC50 17.5 nM) with 52-fold selectivity over HDAC1, driving superior in vivo efficacy (TGI 65.4% vs. 57.3% SAHA & 44.0% Nutlin-3 in A549 xenograft). The only series member with confirmed oral activity, it is ideal for long-term oral dosing studies in p53 wild-type solid tumor models and for dissecting p53/acetylation crosstalk without the confounding PK variables of two-drug cocktails.

Molecular Formula C39H49Cl2N5O4
Molecular Weight 722.752
Cat. No. B1193476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCQ-14d
SynonymsSCQ-14d;  SCQ 14d;  SCQ14d
Molecular FormulaC39H49Cl2N5O4
Molecular Weight722.752
Structural Identifiers
SMILESO=C(NO)CCCCCCN1CCN(C(N2C(C3=CC=C(Cl)C=C3)C(C4=CC=C(Cl)C=C4)N=C2C5=CC=C(C(C)(C)C)C=C5OCC)=O)CC1
InChIInChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47)
InChIKeyODMAGXZOJNLPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SCQ-14d – The First Orally Active Dual MDM2/HDAC Inhibitor for Oncology Research


SCQ-14d (compound 14d) is a first-in-class, synthetic small molecule that simultaneously inhibits the p53–Murine Double Minute 2 (MDM2) protein–protein interaction and histone deacetylases (HDACs) [1]. It was developed as a multitargeting antitumor agent combining two validated oncology mechanisms in a single chemical entity. SCQ-14d has a molecular weight of 722.75 Da and a purity of >98% .

Why SCQ-14d Cannot Be Replaced by a Simple Combination of MDM2 and HDAC Inhibitors


Simply co-administering a standalone MDM2 inhibitor (e.g., Nutlin-3) with a pan-HDAC inhibitor (e.g., SAHA/vorinostat) cannot replicate the integrated polypharmacology of SCQ-14d [1]. SCQ-14d’s unique dual-target engagement arises from a single molecular scaffold that concurrently disrupts the MDM2–p53 interaction and inhibits HDAC catalytic activity, leading to distinct cellular response kinetics and in vivo antitumor outcomes not achievable by mixing single-target agents [1].

Evidence-Based Differentiation of SCQ-14d from Closest Analogs and Alternatives


Superior In Vivo Tumor Growth Inhibition Versus Clinical-Stage MDM2 and HDAC Inhibitors

In the A549 lung adenocarcinoma xenograft model, SCQ-14d (compound 14d) demonstrated a tumor growth inhibition (TGI) of 65.4%, which surpassed both the pan-HDAC inhibitor SAHA (TGI = 57.3%) and the MDM2 inhibitor Nutlin-3 (TGI = 44.0%) when all three agents were administered at the same dose level . This head-to-head comparison within a single study demonstrates that the dual-target mechanism provides additive or synergistic in vivo antitumor benefit over either single-target modality alone.

Oncology Xenograft MDM2 inhibitor HDAC inhibitor

Dual-Target Biochemical Potency Across MDM2 and Both Class I and Class IIb HDACs

SCQ-14d inhibits MDM2 with an IC50 of 140 nmol/L, HDAC1 (Class I) with an IC50 of 910 nmol/L, and HDAC6 (Class IIb) with an IC50 of 17.5 nmol/L . In contrast, the canonical MDM2 inhibitor Nutlin-3 lacks HDAC inhibitory activity, and the pan-HDAC inhibitor SAHA lacks MDM2-binding activity [1]. No other commercially available small molecule simultaneously engages both target families with nanomolar potency spanning this specific isozyme profile.

MDM2-p53 HDAC1 HDAC6 dual inhibitor

Pronounced HDAC6 Selectivity Over HDAC1

Among the HDAC isoforms tested, SCQ-14d exhibits a 52-fold selectivity for HDAC6 (IC50 = 17.5 nM) over HDAC1 (IC50 = 910 nM) . This contrasts with pan-HDAC inhibitors such as vorinostat (SAHA), which inhibit multiple HDAC isoforms with roughly comparable potency and are associated with broader cellular toxicity [1]. The preferential HDAC6 targeting retains antitumor acetylation activity while potentially reducing the hematological and gastrointestinal side effects commonly observed with pan-inhibitors.

HDAC6 isoform selectivity HDAC1

First-in-Class Dual MDM2/HDAC Inhibitor with Proven Oral Activity

SCQ-14d was identified as the first orally active dual MDM2/HDAC inhibitor reported in the scientific literature [1]. The original medicinal chemistry campaign produced a series of MDM2/HDAC dual inhibitors, among which compound 14d uniquely combined potent dual-target biochemical activity, cellular mechanism validation, and oral antitumor efficacy in a xenograft model [1]. No other compound in the same series achieved this combined profile.

first-in-class oral bioavailability MDM2/HDAC dual inhibitor

Optimal Research and Procurement Use Cases for SCQ-14d Based on Quantitative Evidence


Preclinical In Vivo Oncology Studies Requiring Maximal Tumor Growth Suppression

Based on the A549 xenograft data showing SCQ-14d (TGI = 65.4%) outperforms both SAHA (57.3%) and Nutlin-3 (44.0%) at equal dose , SCQ-14d is the compound of choice for efficacy studies in p53 wild-type solid tumor models where maximal tumor shrinkage is required and where the dual mechanism (p53 reactivation plus HDAC inhibition) is mechanistically advantageous.

Dual-Target Mechanism-of-Action Studies in p53-Dependent Cancers

For laboratories dissecting the interplay between p53–MDM2 signaling and histone acetylation, SCQ-14d provides a chemically homogeneous tool that simultaneously hits MDM2 (IC50 = 140 nM), HDAC1 (IC50 = 910 nM), and HDAC6 (IC50 = 17.5 nM) . This eliminates the confounding variables introduced by two-drug cocktails (e.g., Nutlin-3 + SAHA) that have different pharmacokinetics, tissue distribution, and off-target profiles [1].

HDAC6-Selective Pharmacological Profiling in Neurobiology or Oncology

The 52-fold selectivity of SCQ-14d for HDAC6 over HDAC1 makes it suitable for experiments that require HDAC6 inhibition without broad Class I HDAC suppression. This profile is especially relevant in neurodegeneration models (where HDAC6 is a target for tauopathy and axonal transport) and in oncology settings where selective HDAC6 inhibition is hypothesized to avoid the dose-limiting toxicities of pan-HDAC inhibitors.

Oral Dosing Regimens for Chronic In Vivo Administration

SCQ-14d is the only member of its chemical series with confirmed oral activity [1], making it the sole viable candidate for long-term oral dosing studies. Researchers requiring daily oral gavage over multi-week treatment cycles should select SCQ-14d over earlier-generation MDM2/HDAC dual inhibitors that lack oral bioavailability data.

Quote Request

Request a Quote for SCQ-14d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.